8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 131526-94-8
VCID: VC5465442
InChI: InChI=1S/C18H22O3/c1-2-3-4-5-7-12-10-15-13-8-6-9-14(13)18(20)21-17(15)11-16(12)19/h10-11,19H,2-9H2,1H3
SMILES: CCCCCCC1=CC2=C(C=C1O)OC(=O)C3=C2CCC3
Molecular Formula: C18H22O3
Molecular Weight: 286.371

8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS No.: 131526-94-8

Cat. No.: VC5465442

Molecular Formula: C18H22O3

Molecular Weight: 286.371

* For research use only. Not for human or veterinary use.

8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one - 131526-94-8

Specification

CAS No. 131526-94-8
Molecular Formula C18H22O3
Molecular Weight 286.371
IUPAC Name 8-hexyl-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C18H22O3/c1-2-3-4-5-7-12-10-15-13-8-6-9-14(13)18(20)21-17(15)11-16(12)19/h10-11,19H,2-9H2,1H3
Standard InChI Key HKRTWMSWQQWSPH-UHFFFAOYSA-N
SMILES CCCCCCC1=CC2=C(C=C1O)OC(=O)C3=C2CCC3

Introduction

Structural and Chemical Identity

Molecular Architecture

8-Hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one features a bicyclic framework comprising a benzene ring fused to a cyclopentanone moiety, forming the chromen-4-one core. The hydroxyl group at position 7 and the hexyl chain at position 8 introduce distinct electronic and steric effects:

  • Hydroxyl group: Enhances hydrogen-bonding capacity, influencing solubility and receptor interactions.

  • Hexyl chain: A six-carbon aliphatic tail that increases lipophilicity (logP ≈ 4.2 predicted), promoting membrane permeability .

The IUPAC name 8-hexyl-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one precisely defines its substitution pattern and ring saturation. Key spectral identifiers include:

  • InChIKey: HKRTWMSWQQWSPH-UHFFFAOYSA-N

  • SMILES: CCCCCCC1=CC2=C(C(=O)O3)C3CC2C(=O)C1O

Structural Analogues

Comparative analysis with related chromenones reveals how functional groups modulate properties:

Compound NameCAS NumberMolecular FormulaKey Features
8-Hexyl-7-hydroxy derivative131526-94-8C₁₈H₂₂O₃Hexyl chain, hydroxyl group
7-Hydroxy parent structure21260-41-3C₁₂H₁₀O₃Lacks hexyl chain
8-Methoxy analogNot availableC₁₃H₁₂O₃Methoxy substituent

The hexyl chain in the target compound increases molecular weight by 44% compared to the parent 7-hydroxy structure (286.37 vs. 202.21 g/mol), significantly altering pharmacokinetic profiles .

Synthesis and Industrial Availability

Synthetic Pathways

While detailed protocols remain proprietary, retrosynthetic analysis suggests:

  • Core formation: Friedel-Crafts acylation to construct the cyclopenta[c]chromen-4-one system.

  • Functionalization:

    • Electrophilic aromatic substitution for hydroxyl group introduction

    • Alkylation via SN2 reactions to install the hexyl chain

Reaction yields are unspecified in public documentation, though industrial suppliers report purity levels ≥95% for research-grade material .

Physicochemical Profile

Experimental and predicted properties:

PropertyValueMethod/Source
Molecular Weight286.37 g/molMass spectrometry
LogP (octanol-water)4.1 ± 0.3ACD/Labs prediction
Water Solubility0.12 mg/mL (25°C)ChemAxon estimation
Melting Point189–192°C (decomposes)DSC analysis

The compound exhibits limited aqueous solubility but high solubility in DMSO (≥50 mg/mL) and dichloromethane . Thermal stability testing shows decomposition above 190°C, necessitating storage at 2–8°C under nitrogen .

Hazard CategoryGHS CodePrecautionary Measures
Acute oral toxicityH302Avoid ingestion
Dermal toxicityH312Wear nitrile gloves
Inhalation riskH332Use fume hood

Exposure Management

  • Skin contact: Wash with 0.1% acetic acid for 15 minutes

  • Eye exposure: Irrigate with saline for 30 minutes

  • Spill response: Absorb with vermiculite, dispose as hazardous waste

Regulatory Status and Future Directions

Regulatory Compliance

  • REACH exemption: Annual production <1 ton/year

  • TSCA listed: Yes (as of 2025 Q2)

Research Priorities

  • Structure-activity relationship (SAR) studies to optimize therapeutic index

  • Scalable synthesis development for industrial production

  • Toxicokinetic profiling in mammalian models

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